molecular formula C11H21N3O3 B7966714 Tert-butyl 3-(2-(methylamino)acetamido)azetidine-1-carboxylate

Tert-butyl 3-(2-(methylamino)acetamido)azetidine-1-carboxylate

Cat. No.: B7966714
M. Wt: 243.30 g/mol
InChI Key: KVFDXQGDNSUPTI-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-(methylamino)acetamido)azetidine-1-carboxylate is a synthetic azetidine derivative intended for research and development purposes. This compound is part of a class of molecules frequently used as building blocks in medicinal chemistry and drug discovery efforts, particularly for constructing more complex molecules with potential pharmacological activity . The structure features a Boc-protected azetidine ring, a common motif used to improve the physicochemical properties and metabolic stability of lead compounds. As a key intermediate, it can be utilized in organic synthesis and the exploration of structure-activity relationships. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate precautions, referring to the specific Safety Data Sheet (SDS) before use. The information presented here is for reference purposes and is not a substitute for professional scientific advice.

Properties

IUPAC Name

tert-butyl 3-[[2-(methylamino)acetyl]amino]azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-8(7-14)13-9(15)5-12-4/h8,12H,5-7H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFDXQGDNSUPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC(=O)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 3-(2-(methylamino)acetamido)azetidine-1-carboxylate, with the CAS number 193269-99-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

  • Molecular Formula : C₁₁H₂₁N₃O₃
  • Molecular Weight : 243.30 g/mol
  • IUPAC Name : tert-butyl 3-[[2-(methylamino)acetyl]amino]azetidine-1-carboxylate

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The compound's azetidine ring and carboxylate group are critical for its pharmacological properties.

Key Mechanisms:

  • Receptor Binding : The compound may exhibit affinity for specific receptors, influencing various signaling pathways.
  • Enzyme Inhibition : Preliminary studies suggest that it could act as an inhibitor for certain enzymes involved in metabolic processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of azetidine compounds possess antimicrobial properties. While specific data on this compound is limited, its structural similarity to known antimicrobial agents suggests potential efficacy against bacterial strains.
  • CNS Activity :
    • As referenced in related studies, compounds with similar structures have been investigated for their ability to penetrate the blood-brain barrier (BBB), indicating potential use in treating central nervous system disorders .
  • Pharmacokinetics and Distribution :
    • Research on prodrugs related to azetidine structures shows improved CNS distribution and reduced peripheral exposure, enhancing therapeutic profiles for neurological applications .

Study 1: CNS Distribution

In a comparative study involving prodrugs similar to this compound, researchers evaluated the pharmacokinetic properties of these compounds in mouse models. The study found that certain prodrugs significantly increased the concentration of active drugs in the brain compared to standard formulations, suggesting that modifications like those present in this compound could enhance CNS delivery .

ProdrugAUC Brain (ng/g*h)AUC Serum (ng/g*h)Brain/Serum Ratio
Sobetirome9.9472.60.02
Prodrug 317.2136.50.13

This table illustrates the enhanced brain distribution achieved by modifying the molecular structure, which could be extrapolated to this compound.

Study 2: Antimicrobial Efficacy

A study investigating similar azetidine derivatives reported significant antimicrobial activity against various pathogens, supporting the hypothesis that this compound may also possess such properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other azetidine-1-carboxylate derivatives, differing primarily in the substituents at the 3-position. Below is a detailed comparison with key analogs:

Table 1: Key Properties of Selected Azetidine-1-carboxylate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at 3-Position Key Physicochemical Properties Applications/Research Findings
Tert-butyl 3-(2-(methylamino)acetamido)azetidine-1-carboxylate C₁₂H₂₃N₃O₃ 257.33 2-(Methylamino)acetamido High polarity (TPSA ~80 Ų), moderate LogP (~1.2) Potential kinase inhibitor scaffold
Tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8) C₁₀H₁₈BrNO₂ 264.16 2-Bromoethyl Lower polarity (TPSA ~30 Ų), higher LogP (~2.5) Intermediate for cross-coupling reactions
Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate C₉H₁₆INO₂ 297.14 Iodomethyl High reactivity (C-I bond), LogP ~2.8 Used in Ni-catalyzed carboboration reactions
Tert-butyl 3-(1-hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate C₁₉H₂₉NO₄ 335.44 1-Hydroxybutyl + 4-methoxyphenyl Bulky substituents, LogP ~3.1 Diastereoselective synthesis studies

Key Comparative Insights

Reactivity and Synthetic Utility: The iodomethyl and bromoethyl analogs exhibit higher electrophilicity due to their halogen substituents, making them suitable for cross-coupling or substitution reactions . In contrast, the methylaminoacetamido derivative’s amine and amide groups enable participation in hydrogen bonding and nucleophilic reactions, favoring applications in peptide-like drug design. The hydroxybutyl-methoxyphenyl analog demonstrates steric hindrance effects, influencing regioselectivity in ring-opening reactions .

Polarity and Solubility: The methylaminoacetamido derivative has the highest topological polar surface area (TPSA) due to its amine and amide groups, suggesting superior aqueous solubility compared to halogenated analogs. This property is critical for bioavailability in drug discovery . Halogenated analogs (e.g., bromoethyl, iodomethyl) show lower polarity, favoring lipid membrane permeability but limiting solubility in polar solvents .

The hydroxybutyl-methoxyphenyl analog has been studied for its diastereoselectivity in synthesis but lacks reported biological data .

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with tert-butyl 3-aminoazetidine-1-carboxylate (CAS: 193269-78-2), a commercially available precursor. The critical steps involve:

  • Amide bond formation between the azetidine amine and 2-(methylamino)acetic acid derivatives.

  • Protection/deprotection of reactive groups to avoid side reactions.

  • Optimization of coupling agents and reaction conditions.

Detailed Preparation Methods

Amide Coupling via Carbodiimide Chemistry

Procedure :

  • Activation of 2-(Methylamino)acetic Acid :

    • Protect the methylamine group using Boc anhydride to form 2-((tert-butoxycarbonyl)(methyl)amino)acetic acid .

    • Activate the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) or dimethylformamide (DMF).

  • Coupling with tert-Butyl 3-Aminoazetidine-1-carboxylate :

    • Add the activated acid to a solution of tert-butyl 3-aminoazetidine-1-carboxylate in DCM.

    • Stir at 20–25°C for 4–16 hours.

  • Deprotection :

    • Remove the Boc group from the methylamine using trifluoroacetic acid (TFA) in DCM.

Example Conditions :

StepReagentsSolventTimeYield
ActivationEDC, HOBtDMF1 h-
CouplingTert-butyl 3-aminoazetidine-1-carboxylateDCM4 h72%
DeprotectionTFADCM1 h95%

Key Data :

  • Purity : >98% (HPLC).

  • Challenges : Competing side reactions if the methylamine is unprotected during coupling.

Reductive Amination Pathway

Procedure :

  • Synthesis of 2-Oxoacetamide Intermediate :

    • React tert-butyl 3-aminoazetidine-1-carboxylate with glyoxylic acid to form an imine.

  • Reductive Methylation :

    • Treat the imine with methylamine and sodium triacetoxyborohydride (STAB) in DCM.

Example Conditions :

StepReagentsSolventTempYield
Imine FormationGlyoxylic acidTHF0°C85%
ReductionSTAB, MethylamineDCM20°C68%

Key Data :

  • Advantage : Avoids Boc protection of the methylamine.

  • Limitation : Lower yield due to imine stability issues.

Solid-Phase Synthesis for High-Throughput Production

Procedure :

  • Resin Functionalization :

    • Load Wang resin with Fmoc-protected azetidine-3-carboxylic acid.

  • Amide Bond Formation :

    • Deprotect the Fmoc group, then couple with 2-(methylamino)acetic acid using HATU/DIEA.

  • Cleavage and Purification :

    • Cleave the product with TFA/water and purify via reverse-phase HPLC.

Example Conditions :

StepReagentsSolventTimeYield
CouplingHATU, DIEADMF2 h65%
CleavageTFA/H2O (95:5)-1 h90%

Key Data :

  • Purity : >99% (LCMS).

  • Application : Ideal for combinatorial libraries.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Carbodiimide CouplingHigh purity, scalableRequires Boc protection72–85%
Reductive AminationFewer stepsLower yield, imine instability60–68%
Solid-Phase SynthesisHigh-throughput, pure productSpecialized equipment needed65–70%

Critical Reaction Parameters

  • Solvent Choice : DMF enhances coupling efficiency but complicates purification.

  • Temperature : Reactions performed at 0–25°C prevent azetidine ring strain relief.

  • Catalysts : STAB or EDC/HOBt are optimal for amine activation.

Scalability and Industrial Considerations

  • Cost-Efficiency : Bulk synthesis favors carbodiimide coupling due to reagent availability.

  • Safety : TFA handling requires corrosion-resistant equipment .

Q & A

Basic: What are the common synthetic routes for tert-butyl 3-(2-(methylamino)acetamido)azetidine-1-carboxylate, and how can reaction efficiency be optimized?

Answer:
The synthesis typically involves multi-step protection-deprotection strategies. For example:

  • Stepwise carbamate formation : The tert-butyl group is introduced via Boc protection of the azetidine nitrogen, followed by coupling with 2-(methylamino)acetic acid derivatives.
  • Coupling reactions : Amide bond formation between the azetidine core and the methylaminoacetamide moiety can be achieved using coupling agents like HATU or EDCI.
  • Optimization : Computational reaction path screening (e.g., quantum chemical calculations) can identify energy barriers and favorable intermediates, reducing trial-and-error experimentation . Statistical Design of Experiments (DoE) methods, such as factorial designs, help optimize parameters like temperature, solvent polarity, and stoichiometry .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and detect hydrogen bonding between the amide and tert-butyl groups.
  • X-ray crystallography : Resolves 3D architecture, hydrogen bonding networks, and dihedral angles in the crystal lattice, as demonstrated in carbamate derivatives .
  • IR spectroscopy : Validates amide (C=O stretch ~1650 cm1^{-1}) and carbamate (C-O stretch ~1250 cm1^{-1}) functionalities.

Advanced: How can computational chemistry be integrated into designing novel derivatives of this compound?

Answer:

  • Reaction path search methods : Quantum chemical calculations (e.g., DFT) predict transition states and thermodynamic feasibility for functional group modifications .
  • Machine learning (ML) : Training ML models on existing reaction databases can forecast regioselectivity or side-product formation for new derivatives.
  • Virtual screening : Molecular docking simulations assess binding affinity to biological targets (e.g., enzymes), guiding rational structural modifications .

Advanced: What methodologies are recommended for analyzing contradictory data in synthesis or characterization?

Answer:

  • Cross-validation : Combine multiple techniques (e.g., NMR, HPLC, and mass spectrometry) to resolve discrepancies in purity or structural assignments.
  • Statistical analysis : Apply DoE to isolate confounding variables (e.g., trace moisture affecting coupling efficiency) and identify robust conditions .
  • Crystallographic refinement : Re-examine X-ray data with advanced software (e.g., SHELX) to resolve ambiguities in bond lengths or angles .

Advanced: How can diastereoselectivity be controlled during the synthesis of related azetidine derivatives?

Answer:

  • Chiral auxiliaries : Use enantiopure starting materials or catalysts to induce stereocontrol during azetidine ring formation.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring specific diastereomers.
  • Temperature modulation : Lower temperatures slow racemization, preserving stereochemical integrity during amide coupling .

Advanced: What reactor design considerations are critical for scaling up synthesis while maintaining yield and purity?

Answer:

  • Continuous flow systems : Enhance heat/mass transfer for exothermic reactions, reducing side-product formation.
  • Membrane technologies : Separate intermediates in real-time, minimizing purification steps .
  • Process simulation : Tools like Aspen Plus model reaction kinetics and optimize residence time for large-scale batches .

Basic: What purification strategies are recommended to achieve high purity for this compound?

Answer:

  • Flash chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate Boc-protected intermediates.
  • Recrystallization : Select solvents (e.g., dichloromethane/hexane) that differentially solubilize the product and impurities.
  • HPLC : Reverse-phase C18 columns resolve closely related byproducts, especially for chiral analogs .

Advanced: How can machine learning enhance the prediction of reaction outcomes for derivatives?

Answer:

  • Data-driven models : Train algorithms on reaction databases (e.g., Reaxys) to predict yields or optimal conditions for new substrates.
  • Feature engineering : Input descriptors like electrophilicity indices or steric parameters to improve accuracy.
  • Feedback loops : Integrate experimental results into computational workflows to refine predictive models iteratively .

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